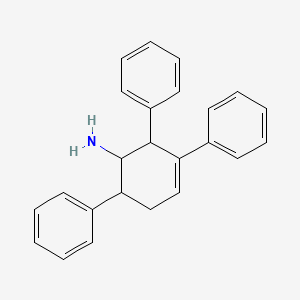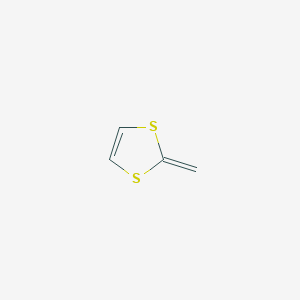
2-Methylidene-2H-1,3-dithiole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylidene-2H-1,3-dithiole is a sulfur-containing heterocyclic compound It is characterized by a five-membered ring structure that includes two sulfur atoms and a methylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-2H-1,3-dithiole typically involves the reaction of 1,3-dithiolium salts with suitable nucleophiles. One common method is the reaction of 1,3-dithiolium tetrafluoroborates with isopropylidene malonates in acetonitrile solution . This reaction proceeds under mild conditions and yields the desired product in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylidene-2H-1,3-dithiole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thione derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thiones.
Aplicaciones Científicas De Investigación
2-Methylidene-2H-1,3-dithiole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Methylidene-2H-1,3-dithiole involves its interaction with various molecular targets and pathways. For instance, it can act as an antioxidant by scavenging free radicals and upregulating the expression of phase 2 detoxifying enzymes through the activation of the Nrf2 pathway . This pathway is crucial for cellular defense against oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
3H-1,2-Dithiole-3-thione: Known for its pharmacological activities, including anticancer and antioxidant properties.
1,3-Dithiolane: Another sulfur-containing heterocycle with applications in organic synthesis and materials science.
2-Methylidene-2H,6H,9H-naphtho[1,2-d][1,3]dithiole: A structurally related compound with similar electronic properties.
Uniqueness
2-Methylidene-2H-1,3-dithiole is unique due to its specific ring structure and the presence of a methylene group, which imparts distinct reactivity and stability compared to other similar compounds
Propiedades
Número CAS |
5694-57-5 |
|---|---|
Fórmula molecular |
C4H4S2 |
Peso molecular |
116.2 g/mol |
Nombre IUPAC |
2-methylidene-1,3-dithiole |
InChI |
InChI=1S/C4H4S2/c1-4-5-2-3-6-4/h2-3H,1H2 |
Clave InChI |
NBNMBFBYRFDTMS-UHFFFAOYSA-N |
SMILES canónico |
C=C1SC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



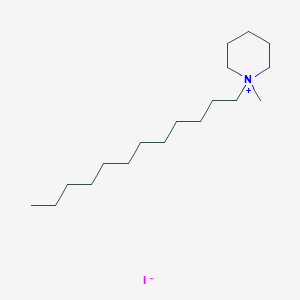
![3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14724989.png)

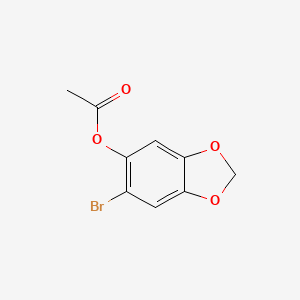

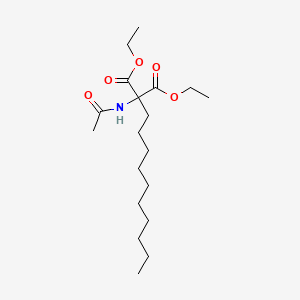

![6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14725026.png)


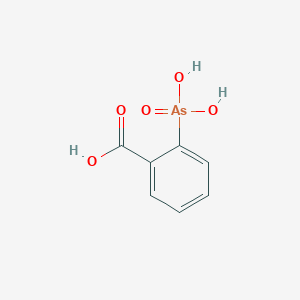
![2-[2-(Thiolan-2-yl)ethyl]thiolane](/img/structure/B14725041.png)
